molecular formula C17H18O9 B1249187 Isopsoralenoside

Isopsoralenoside

Cat. No.: B1249187
M. Wt: 366.3 g/mol
InChI Key: CAMYXILYLXYDFE-MIVOEOINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

Isopsoralenoside is very toxic if swallowed, irritating to skin, and can cause serious damages to eyes. It is toxic and can cause serious damage to health by prolonged exposure. It also poses a possible risk of impaired fertility and harm to unborn child .

Future Directions

Isopsoralenoside has been identified as a kind of phytoestrogen and has been proven to be effective for the treatment of osteoporosis. Future research could focus on further elucidating the molecular mechanism of this compound in osteoporosis and its potential as a new drug for the treatment of osteoporosis .

Biochemical Analysis

Biochemical Properties

Isopsoralenoside plays a vital role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is known to exhibit estrogen-like activity by binding to estrogen receptors, thereby influencing estrogenic pathways . Additionally, it promotes osteoblastic proliferation, which is essential for bone formation and repair . The compound also demonstrates antitumor activity by interacting with proteins involved in cell cycle regulation and apoptosis . Furthermore, this compound exhibits antibacterial properties by targeting bacterial enzymes and disrupting their metabolic processes .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to enhance osteoblastic proliferation, which is crucial for bone health . It also exhibits antitumor effects by inducing apoptosis and inhibiting cell proliferation in cancer cells . Additionally, this compound’s estrogen-like activity impacts cell signaling pathways related to hormone regulation . These cellular effects highlight the compound’s potential in treating conditions such as osteoporosis and cancer.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to estrogen receptors, mimicking the effects of estrogen and activating estrogenic pathways . It also interacts with proteins involved in osteoblastic proliferation, promoting bone formation . In cancer cells, this compound induces apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Additionally, the compound exhibits antibacterial activity by binding to bacterial enzymes and disrupting their metabolic functions . These molecular interactions underpin the diverse biological activities of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound can be rapidly metabolized in the digestive tract, leading to the formation of psoralen . This metabolic conversion may impact the compound’s biological activity over time. Additionally, long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on osteoblastic proliferation and antitumor activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound promote osteoblastic proliferation and exhibit antitumor activity without significant adverse effects . High doses of the compound may lead to toxic effects, including liver damage and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. In the digestive tract, it is rapidly metabolized to psoralen, which retains some of the biological activities of the parent compound . The metabolism of this compound involves hydroxylation, hydrogenation, and hydrolysis reactions . These metabolic processes are facilitated by enzymes such as cytochrome P450, which play a crucial role in the biotransformation of this compound . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is absorbed in the digestive tract and distributed to various tissues, including the liver, kidney, spleen, heart, and lung . Transporters and binding proteins facilitate the movement of this compound across cell membranes and its accumulation in specific tissues . The distribution pattern of this compound may influence its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . Additionally, this compound may be targeted to specific organelles, such as the nucleus, where it can influence gene expression and cell signaling pathways . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of isopsoralenoside involves several steps. One method includes the extraction of Psoralea corylifolia using water, followed by concentration of the extract. The concentrated solution is then hydrolyzed with acid, and the hydrolysate is purified using macroporous adsorption resin. The final product is obtained through elution with ethanol and further purification using a silica gel column .

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves backflow extraction of Psoralea corylifolia, hydrolysis, and purification using macroporous adsorption resin and silica gel columns. This method is efficient, with a high yield and minimal pollution, making it suitable for mass production .

Chemical Reactions Analysis

Types of Reactions

Isopsoralenoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.

    Hydrolysis: Acidic conditions, such as hydrochloric acid, are used for hydrolysis.

    Hydrogenation: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.

Major Products

Properties

IUPAC Name

(Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O9/c18-7-11-13(21)14(22)15(23)17(25-11)26-16-8(2-4-12(19)20)1-3-10-9(16)5-6-24-10/h1-6,11,13-15,17-18,21-23H,7H2,(H,19,20)/b4-2-/t11-,13-,14+,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMYXILYLXYDFE-MIVOEOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C(=C1C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CO2)C(=C1/C=C\C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopsoralenoside
Reactant of Route 2
Isopsoralenoside
Reactant of Route 3
Isopsoralenoside
Reactant of Route 4
Isopsoralenoside
Reactant of Route 5
Isopsoralenoside
Reactant of Route 6
Isopsoralenoside
Customer
Q & A

Q1: What is isopsoralenoside, and where is it found?

A: this compound is a naturally occurring benzofuran glycoside primarily found in the fruits of Psoralea corylifolia, a plant widely used in traditional Chinese medicine. [, ]

Q2: Can you elaborate on the biotransformation of this compound in the human body?

A: Studies using human intestinal bacteria flora models have shown that this compound primarily metabolizes into isopsoralen. A small amount of 5,6-furano-hydrocoumaric acid is also produced during this process. This suggests that the gut microbiota plays a crucial role in activating this compound into its potentially active form, isopsoralen. []

Q3: How does the distribution of this compound differ between healthy individuals and those experiencing inflammation?

A: Research comparing the distribution of this compound in normal and lipopolysaccharide (LPS)-induced model rats (mimicking inflammation) revealed a key difference. LPS-induced rats exhibited higher levels of this compound in their liver tissue compared to their healthy counterparts. This suggests that inflammation might influence the absorption and distribution of this compound, potentially leading to its accumulation in the liver. [, ]

Q4: What analytical techniques are commonly employed to identify and quantify this compound in plant material and biological samples?

A: Several analytical techniques have been successfully utilized for the identification and quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Tandem Mass Spectrometry (MS/MS) offers a robust approach for separating and quantifying this compound in complex mixtures. [, , , , , , ]

Q5: Can you describe the application of the Quantitative Analysis of Multi-components by Single Marker (QAMS) method in the context of this compound research?

A: The QAMS method, using a single marker like neobavaisoflavone, has been successfully employed to simultaneously determine the content of multiple components in Psoraleae Fructus, including this compound. This method, validated against the traditional external standard method, offers a reliable and efficient alternative for quality control and content determination, especially when reference standards for all compounds are limited. [, ]

Q6: What is the significance of including this compound in quality control assessments of Psoraleae Fructus and related herbal preparations?

A: this compound, previously unrecognized, has been identified as a key quality marker for Psoraleae Fructus. This is crucial as its presence, alongside other compounds like psoralen and isopsoralen, helps in evaluating the authenticity and quality of the herb and its derived products. This ensures consistent therapeutic efficacy and minimizes the risk of adulteration. [, , , ]

Q7: Has the complete synthesis of this compound been achieved, and if so, what is its significance?

A: Yes, the first total synthesis of this compound has been successfully achieved. [] This milestone is significant for several reasons:

    Q8: What preliminary in silico studies have been conducted on this compound, and what are the potential implications?

    A: Computational studies evaluating the potential of this compound as an alpha-glucosidase and alpha-amylase inhibitor have shown promising results. [] These enzymes play key roles in carbohydrate digestion and blood glucose regulation. Inhibition of these enzymes is a therapeutic target for managing type 2 diabetes. While further in vitro and in vivo validation is required, these preliminary findings suggest that this compound may hold potential for the development of novel antidiabetic agents.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.